molecular formula C14H16F15IN2O B13819259 N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide CAS No. 335-90-0

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide

Cat. No.: B13819259
CAS No.: 335-90-0
M. Wt: 640.17 g/mol
InChI Key: GAVGBFQRGJBJHA-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide: is a quaternary ammonium compound known for its unique chemical properties. It is characterized by the presence of a perfluorooctanoyl group, which imparts significant hydrophobicity and chemical stability. This compound is widely used in various industrial and scientific applications due to its surfactant properties and ability to interact with both hydrophobic and hydrophilic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide typically involves the reaction of N,N,N-trimethyl-1-propanaminium iodide with perfluorooctanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under dry conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is primarily based on its surfactant properties. The compound’s hydrophobic perfluorooctanoyl group interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride
  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium bromide
  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium sulfate

Comparison: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is larger and less electronegative, which can affect the compound’s interaction with other molecules and its overall stability. Additionally, the sulfate variant may exhibit different solubility and stability profiles due to the presence of the sulfate group .

Properties

CAS No.

335-90-0

Molecular Formula

C14H16F15IN2O

Molecular Weight

640.17 g/mol

IUPAC Name

trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide

InChI

InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H

InChI Key

GAVGBFQRGJBJHA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

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